6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline
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Overview
Description
6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline is an organic compound with the molecular formula C17H14N2O5. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of methoxy and nitro groups in its structure makes it a compound of interest in various chemical and biological research fields.
Preparation Methods
The synthesis of 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like potassium carbonate for the substitution reaction .
Chemical Reactions Analysis
6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline can be compared with other quinoline derivatives such as:
6-Methoxyquinoline: Lacks the nitro and 4-methoxyphenoxy groups, making it less reactive in certain chemical reactions.
8-Nitroquinoline: Lacks the methoxy and 4-methoxyphenoxy groups, affecting its solubility and reactivity.
5-(4-Methoxyphenoxy)quinoline: Lacks the nitro group, which is crucial for certain biological activities.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Biological Activity
6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and antifungal effects, supported by various studies and case analyses.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a quinoline core substituted with methoxy and nitro groups. The general structure can be represented as follows:
This structure is crucial as the substituents significantly influence the compound's biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 8-nitroquinoline exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A | E. coli | 0.125 μg/mL |
B | S. aureus | 3.125 μg/mL |
C | Pseudomonas aeruginosa | 4 μg/mL |
These findings suggest that the nitro group plays a pivotal role in enhancing antibacterial efficacy, likely through mechanisms involving DNA gyrase inhibition and disruption of bacterial membrane integrity .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. For example, studies indicate that this compound can induce apoptosis in cancer cells by activating caspase pathways.
A notable study reported that derivatives with similar structures exhibited IC50 values in the micromolar range against several cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
A549 (lung cancer) | 10.6 |
HeLa (cervical cancer) | 2.3 |
MCF-7 (breast cancer) | 15.0 |
These results highlight the compound's potential as a lead for developing new anticancer agents .
Antifungal Activity
In addition to antibacterial and anticancer properties, the compound has shown promising antifungal activity. Studies have indicated that it can inhibit fungal growth effectively, particularly against Candida species.
Fungal Strain | MIC (μg/mL) |
---|---|
Candida albicans | 20 |
Aspergillus niger | 15 |
The mechanism of action is thought to involve disruption of fungal cell wall synthesis and function .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure. The presence of methoxy groups enhances lipophilicity, which is critical for cellular uptake. Additionally, the nitro group is essential for its antimicrobial activity, while variations in the phenyl ring can modulate potency against different pathogens.
Case Studies
- Antibacterial Efficacy : A study compared the resistance development of Staphylococcus aureus when exposed to various quinolone derivatives, including those similar to this compound. The results showed that compounds with a methoxy group at the C-8 position exhibited significantly lower resistance development compared to others .
- Anticancer Mechanisms : Research on A549 lung adenocarcinoma cells revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis, indicating a potential mechanism for its anticancer effects .
Properties
CAS No. |
5452-59-5 |
---|---|
Molecular Formula |
C17H14N2O5 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
6-methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline |
InChI |
InChI=1S/C17H14N2O5/c1-22-11-5-7-12(8-6-11)24-17-13-4-3-9-18-16(13)14(19(20)21)10-15(17)23-2/h3-10H,1-2H3 |
InChI Key |
YBKVDWIITXASBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C3=C2C=CC=N3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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